![molecular formula C22H18N2O6 B2449482 benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate CAS No. 902313-04-6](/img/structure/B2449482.png)

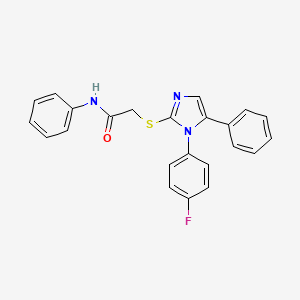

benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyrano[3,2-b]pyran . It’s a complex organic molecule that has been synthesized for research purposes .

Synthesis Analysis

The synthesis of this compound involves a one-pot, three-component reaction of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, aldehydes, and malononitrile . This process is catalyzed by nano fluoroapatite doped with Si and Mg (Si–Mg–FA) and carried out in EtOH as the solvent under reflux and green condition . The process demonstrates various advantages, including high yields, short reaction times, and simple workup .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of a multicomponent reaction featuring aromatic or aliphatic aldehydes, kojic acid, and malononitrile . This method is associated with some disadvantages such as the use of a toxic and non-recyclable catalyst, high reaction temperature, and two-step synthesis .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Pyrano[3,2-c]pyridines

The reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and other compounds results in the formation of 4H-pyrano[3,2-c]pyridines, showcasing a pathway to synthesize functionally diverse pyrano[3,2-c]pyridines (Mekheimer, Mohamed, & Sadek, 1997).

Transformation into Various Derivatives

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into several derivatives such as diazanaphthalene and pyrano[2,3-b]pyridine derivatives, demonstrating the versatility of the compound in producing a range of chemical structures (Harb et al., 1989).

Green Synthesis and Antibacterial Properties

The green synthesis of 6-amino-8-aryl-7-(benzenesulfonyl)-2-(hydroxymethyl)pyrano[3,2-b]pyran-4(8H)-ones and their antibacterial properties illustrate the potential pharmaceutical applications of these compounds (Dehghanpoor, Sadeghi, & Mosslemin, 2019).

Antiallergic Properties

The synthesis of novel compounds from the pyrano[3,2-c]pyridine derivatives and their examination for antiallergic properties reveal potential therapeutic uses in allergy treatment (Philipp, Jirkovsky, & Martel, 1980).

Eco-Friendly Synthesis and Functional Group Tolerance

An eco-friendly approach to synthesize 6-amino-2-(hydroxymethyl)-8-aryl-7-(phenylsulfonyl)pyrano[3,2-b]pyran-4(8H)-one derivatives using nano-cellulose-OSO3H as a catalyst highlights the focus on sustainable chemistry and functional group tolerance in synthesis (Sadeghi, 2019).

Propiedades

IUPAC Name |

benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O6/c23-21-18(22(27)28-12-13-5-2-1-3-6-13)17(14-7-4-8-24-10-14)20-19(30-21)16(26)9-15(11-25)29-20/h1-10,17,25H,11-12,23H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXYZBQQOSACNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(OC3=C(C2C4=CN=CC=C4)OC(=CC3=O)CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2449400.png)

![N-(2,5-dichlorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2449403.png)

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2449405.png)

![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2449407.png)

![2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2449409.png)

![4-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2449414.png)

![(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2449418.png)

![Methyl 5-methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2449421.png)

![1-(3-(1H-imidazol-1-yl)propyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2449422.png)